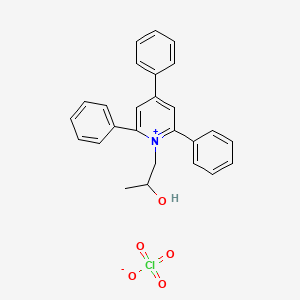

![molecular formula C10H17ClN2O2 B2357283 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide CAS No. 331448-28-3](/img/structure/B2357283.png)

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as acetamide derivatives, has been reported in the literature. For instance, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . Another study reported the synthesis of N-(substituted phenyl)-2-chloroacetamides .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, has been characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . A detailed analysis of the molecular structure of “2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide” specifically is not available in the literature.Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as acetamide derivatives, have been studied. For example, a series of new acetamide derivatives have been synthesized and assessed for their antibacterial activity . Another study reported the synthesis and in vitro evaluation of tetrahydropyridines as potential CDK2 and DprE1 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as o-Chloroacetanilide, have been reported. For instance, o-Chloroacetanilide is a colorless solid, although older samples may appear yellow. It has a characteristic odor and is readily soluble in water .Scientific Research Applications

Antimicrobial and Antifungal Activity

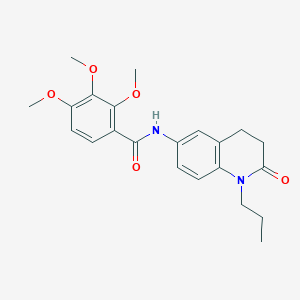

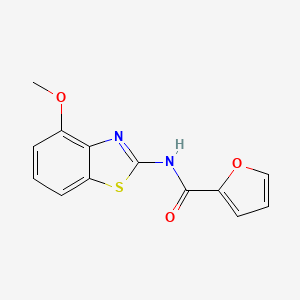

Compounds derived from reactions involving piperidine derivatives, such as 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide, have been investigated for their antimicrobial activities. Specifically, derivatives obtained from the reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with piperidine derivatives demonstrated notable antimicrobial properties. These compounds were tested against pathogenic bacteria and Candida species, revealing a higher efficacy against fungal pathogens. Among the Candida species, C. utilis showed significant susceptibility to certain compounds, suggesting that specific structural features like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring play a crucial role in anticandidal activity. Moreover, cytotoxicity assessments through MTT assays indicated that the effective doses of these derivatives were lower than their cytotoxic doses, highlighting their potential therapeutic window (Mokhtari & Pourabdollah, 2013).

Pharmaceutical Salt Formulation

The compound has been identified in the formulation of new pharmaceutical salts, such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvates. These salts are utilized in pharmaceutical compositions and therapies, indicating the compound's role in the development of medicinal formulations aimed at treating various conditions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. The synthesis of related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described. These processes highlight the versatility and reactivity of the compound in chemical synthesis, providing insights into its potential utility in various chemical and pharmaceutical contexts (Guillaume et al., 2003).

Safety And Hazards

properties

IUPAC Name |

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVYALKGBHGBDJ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2357202.png)

![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)

![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)

![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)

![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)